(E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one
Overview
Description
(E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound features an ethyl group on one phenyl ring and a methoxy group on the other, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
Starting Materials: 4-ethylbenzaldehyde and 3-methoxyaniline.
Reaction Conditions: The reaction is usually carried out in an ethanol solution with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The aldehyde and aniline are mixed in ethanol, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and continuous flow reactors may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation using bromine or chlorination using chlorine gas can be performed under controlled conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or saturated ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to bioactive chalcones.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-methylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one: Similar structure but with a methyl group instead of an ethyl group.
(E)-1-(4-ethylphenyl)-3-(4-methoxyanilino)prop-2-en-1-one: Similar structure but with the methoxy group in a different position.
(E)-1-(4-ethylphenyl)-3-(3-hydroxyanilino)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the ethyl and methoxy groups in (E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it unique compared to other chalcones.
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-methoxyanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-14-7-9-15(10-8-14)18(20)11-12-19-16-5-4-6-17(13-16)21-2/h4-13,19H,3H2,1-2H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMUCZNCFIBPPW-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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